4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a synthetic compound widely employed in scientific research as a selective antagonist of the melatonin receptor subtype MT2 [, , , ]. This selectivity makes it a valuable tool for investigating the specific roles of the MT2 receptor in various physiological processes [, , , ].
4-P-PDOT is classified as an organic compound with the chemical formula . It is categorized under the class of tetralins, which are bicyclic compounds containing a naphthalene-like structure with one hydrogen atom replaced by a nitrogen-containing functional group. The compound is often synthesized for research purposes and is available from various chemical suppliers, including Sigma-Aldrich and MedChemExpress .
The synthesis of 4-P-PDOT has evolved through various methodologies. A notable recent approach involves a streamlined procedure that enhances yield and efficiency.
The molecular structure of 4-P-PDOT features a tetralin core substituted with a phenyl group and a propionamide moiety.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
4-P-PDOT is primarily involved in interactions with melatonin receptors, particularly the MT2 subtype, where it acts as an antagonist.
The mechanism of action for 4-P-PDOT involves its competitive antagonism at the MT2 receptor.
The physical and chemical properties of 4-P-PDOT are essential for understanding its behavior in biological systems.
The primary applications of 4-P-PDOT lie in pharmacological research, particularly concerning sleep disorders and circadian rhythm regulation.
Binding Affinity and Selectivity Profile4-P-PDOT exhibits exceptional selectivity for the MT₂ receptor subtype across mammalian species. Radioligand binding assays using 2-[¹²⁵I]-iodomelatonin demonstrate a consistent pattern of high-affinity MT₂ binding with significantly lower MT₁ affinity. Human MT₂ receptors display subnanomolar affinity (Kᵢ = 0.46 nM), contrasting sharply with the micromolar-range affinity observed at human MT₁ receptors (Kᵢ = 56 nM), indicating >120-fold selectivity [6] [10]. This selectivity profile is maintained, though with quantitative variations, in rodent models: mouse (MT₂ pKᵢ = 7.9; MT₁ pKᵢ = 6.7), rat (MT₂ pKᵢ = 7.44; MT₁ pKᵢ = 6.46), and hamster (MT₂ pKᵢ ~5.9) receptors [4]. Crucially, this selectivity exceeds that of earlier non-selective antagonists like luzindole, enabling precise pharmacological isolation of MT₂ functions.
Table 1: Binding Affinity (pKᵢ) of 4-P-PDOT at Melatonin Receptors Across Species
Species | Receptor Subtype | pKᵢ Value | Selectivity Ratio (MT₂:MT₁) |
---|---|---|---|
Human | MT₂ | 9.07 | >120-fold |
Human | MT₁ | 7.56 | |
Mouse | MT₂ | 7.90 | ~16-fold |
Mouse | MT₁ | 6.70 | |
Rat | MT₂ | 7.44 | ~10-fold |
Rat | MT₁ | 6.46 | |
Hamster | MT₂ | ~5.90 | Limited data |
Mechanisms of Functional Antagonism4-P-PDOT effectively blocks canonical MT₂ receptor signaling pathways initiated by endogenous or exogenous melatonin:
Inhibition of cAMP Suppression: In CHO cells expressing human MT₂ receptors, 4-P-PDOT (10 µM) completely reverses melatonin-induced inhibition of forskolin-stimulated cAMP accumulation. This antagonism is concentration-dependent, with pEC₅₀ values approximating 8.72 at MT₂ receptors. Notably, at MT₁-expressing cells, 4-P-PDOT exhibits minimal effect on cAMP pathways, confirming its subtype selectivity [1] [7].
Counteraction of Antioxidant Pathways: In vivo studies using klotho mutant mice demonstrate that 4-P-PDOT (0.5–1.0 mg/kg, intravenous) significantly reverses melatonin-mediated antioxidant effects. This includes normalization of glutathione ratios (GSH/GSSG), suppression of phospho-ERK activation, inhibition of Nrf2 nuclear translocation, and reduction of Nrf2 DNA-binding activity in hippocampal tissues [1] [2]. These findings highlight MT₂ receptor involvement in melatonin’s redox-modulating pathways.
Neuroendocrine Modulation: Research on rat hypothalamo-neurohypophysial (H-NH) explants reveals that 4-P-PDOT (10⁻⁷ M) does not block the inhibitory effects of physiological melatonin concentrations (10⁻⁹ M) on vasopressin (AVP) secretion. This contrasts with luzindole (MT₁/MT₂ antagonist), indicating that low-dose melatonin suppression of AVP release is MT₁-mediated. However, 4-P-PDOT effectively antagonizes MT₂-dependent processes in other models, such as melatonin-induced phase shifts in SCN neuronal activity [2] [8].
Experimental Applications and Limitations4-P-PDOT serves as an indispensable tool for elucidating MT₂-specific functions across physiological systems:
Limitations include its variable activity across species (notably reduced affinity in hamsters) and context-dependent pharmacological behavior. In CHO-MT₂ cells, 4-P-PDOT paradoxically exhibits partial agonist activity in cAMP assays, emphasizing the phenomenon of functional selectivity or "biased antagonism" [1] [3]. Additionally, its inability to block high-dose (pharmacological) melatonin effects suggests receptor-independent actions at supraphysiological concentrations [9].
Table 2: Functional Antagonism by 4-P-PDOT in Experimental Models
Experimental System | Concentration/Dose | Key Antagonized Effects | Mechanistic Insight |
---|---|---|---|
CHO-MT₂ Cells (cAMP) | 10 µM | Reversed melatonin-induced cAMP inhibition | Gi/o coupling of MT₂ receptors |
Klotho Mutant Mice (Hippocampus) | 0.5–1.0 mg/kg IV | Reversed melatonin-induced ↑GSH/GSSG, pERK, Nrf2 activation | MT₂-mediated antioxidant pathways |
Bovine Granulosa Cells | 10⁻⁷ M | Blocked anti-apoptotic effects of 10⁻⁹ M melatonin | MT₂-dependent cell survival signaling |
Rat H-NH Explants (AVP secretion) | 10⁻⁷ M | Did NOT block 10⁻⁹ M melatonin inhibition | Confirmed MT₁-specific AVP regulation |
Synthesis and Initial Pharmacological Screening4-P-PDOT emerged from systematic structure-activity relationship (SAR) studies conducted in the early 1990s, spearheaded by Margarita L. Dubocovich’s group. This research aimed to develop amidotetralin analogs capable of discriminating between the then-putative melatonin receptor subtypes (initially termed ML₁ or Mel₁ₐ vs. ML₂ or Mel₁ᵦ) [5] [8]. The strategic incorporation of the cis-4-phenyl group onto the 2-propionamidotetralin core was pivotal, as it sterically hindered interactions with the MT₁ binding pocket while optimizing complementarity with MT₂ [5] [10]. Initial screening utilized the Xenopus laevis melanophore bioassay, where 4-P-PDOT potently antagonized melatonin-induced pigment aggregation—a response later attributed primarily to MT₂ activation [5].
Critical Validation Studies and Impact on Receptor ClassificationDefinitive characterization followed the cloning of MT₁ (Mel₁ₐ) and MT₂ (Mel₁ᵦ) receptors in 1994–1995 [8] [10]:
Radioligand Binding Supersedes Functional Assays (1995–2000): Competitive binding studies against 2-[¹²⁵I]-iodomelatonin in recombinant systems quantitatively established 4-P-PDOT’s selectivity profile. Seminal work by Dubocovich et al. (1997) demonstrated >300-fold MT₂ selectivity in human receptors, solidifying its status as the first truly subtype-selective MT₂ antagonist [5] [8]. This era confirmed species-specific variations, including unexpectedly low affinity in hamster MT₂ receptors [4].
Functional Antagonism In Vivo (2000s): Studies expanded beyond binding to demonstrate MT₂-selective blockade in whole-animal physiology. Key demonstrations included reversal of melatonin-induced phase shifts in circadian activity rhythms (MT₂-mediated) without affecting MT₁-dependent suppression of SCN neuronal firing [8] [10]. The compound’s ability to cross the blood-brain barrier enabled critical CNS studies, such as its effects on hippocampal antioxidant pathways and memory function in murine models [1] [2].
Elucidation of Signaling Complexity (2010–Present): As understanding of melatonin receptor signaling diversified beyond Gi/cAMP inhibition, 4-P-PDOT helped unravel MT₂-specific pathways. It was instrumental in identifying MT₂-mediated β-arrestin recruitment, ERK1/2 phosphorylation modulation, and receptor heteromerization effects (e.g., with MT₁ or GPR50) [3] [10]. Crystallographic studies of MT₂ (PDB IDs: 6ME9, 6ME6), though not yet featuring 4-P-PDOT co-crystallization, provide structural rationales for its selectivity based on the deeper ligand-binding pocket and distinct ECL2 conformation in MT₂ versus MT₁ [10].
Evolution as a Gold-Standard Tool Compound4-P-PDOT’s development paralleled and accelerated the deorphanization of melatonin receptor physiology. Its selectivity profile made it instrumental in:
Table 3: Key Milestones in the Development and Characterization of 4-P-PDOT
Time Period | Key Advancement | Significance |
---|---|---|
Early 1990s | Synthesis of 4-P-PDOT analogs | First generation of MT₂-selective ligands based on amidotetralin scaffold |
1995–1997 | Binding affinity quantification in cloned receptors | Established >300-fold MT₂ selectivity in humans; species differences identified |
Late 1990s | Functional validation in SCN and retinal models | Confirmed MT₂-specific antagonism of circadian phase shifts & dopamine release |
Early 2000s | In vivo studies (memory, antioxidant pathways) | Demonstrated CNS bioavailability and functional antagonism in brain |
2010s–Present | Application in complex signaling studies | Elucidated MT₂ roles in β-arrestin recruitment, ERK modulation, heteromerization |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7